1-[6-(2-Fluorophenoxy)hexyl]imidazole
Description
1-[6-(2-Fluorophenoxy)hexyl]imidazole is a fluorinated imidazole derivative characterized by a hexyl chain linking the imidazole ring to a 2-fluorophenoxy substituent.
Properties
IUPAC Name |
1-[6-(2-fluorophenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDLJGKHXIFCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Fluorophenoxy)hexyl]imidazole typically involves the following steps:
Formation of the Fluorophenoxy Hexyl Intermediate:
Imidazole Ring Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Fluorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products:
- Oxidized derivatives, reduced derivatives, and substituted imidazole compounds are the major products formed from these reactions.
Scientific Research Applications
1-[6-(2-Fluorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-(2-Fluorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]imidazole Hydrochloride
- Structural Differences: The 2-fluorophenoxy group in the target compound is replaced with a 2-chloro-4-methoxyphenoxy group.
- The methoxy group enhances hydrophilicity due to its electron-donating nature, which may improve solubility in polar solvents .
1-[6-(Benzo[d][1,3]dioxol-5-yloxy)hexyl]imidazole Derivatives
- Structural Differences: The 2-fluorophenoxy group is replaced with a benzo[d][1,3]dioxol-5-yloxy moiety.
- Impact on Properties :
Chain-Length and Functional Group Variations
1-(1-Phenylhexan-2-yl)imidazole
- Structural Differences: A branched hexyl chain with a phenylmethyl substituent replaces the linear phenoxyhexyl chain.
- The phenyl group increases lipophilicity (PSA: 17.82) compared to the phenoxy-linked target compound .
1-(6-Ferrocenylhexyl)-1H-imidazole
- Structural Differences: The phenoxy group is replaced with a ferrocenyl (organometallic) moiety.
- Impact on Properties :
Comparative Data Table
Q & A
Q. What are the most efficient synthetic routes for 1-[6-(2-Fluorophenoxy)hexyl]imidazole, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives often involves multi-step reactions, including nucleophilic substitutions and cyclization. A solvent-free method using Eaton’s reagent (phosphorus pentoxide-methanesulfonic acid) has demonstrated high efficiency for fused imidazo-thiazole derivatives, achieving yields of 90–96% under mild conditions . For this compound, a plausible route involves:
Alkylation : React 2-fluorophenol with 1,6-dibromohexane to form 6-(2-fluorophenoxy)hexyl bromide.
Imidazole ring formation : Use a Debus-Radziszewski reaction with glyoxal, ammonia, and a carbonyl compound to introduce the imidazole moiety.
Coupling : Attach the hexyl chain to the imidazole via nucleophilic substitution.
Optimization strategies :
- Monitor reactions via TLC and adjust stoichiometry to minimize byproducts.
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can researchers characterize the structural and chemical stability of this compound?
Key characterization techniques include:
- NMR spectroscopy : Confirm substituent positions and purity. For fluorinated imidazoles, NMR is critical to verify the fluorophenoxy group .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, especially for solvent-free synthetic protocols .
Q. Stability considerations :
- The fluorophenoxy group enhances resistance to oxidative degradation but may undergo hydrolysis under strong acidic/basic conditions. Test stability in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for anticancer applications?
Methodology :
Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with known imidazole inhibitors .
Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.
Validation : Compare docking scores with in vitro kinase inhibition assays (e.g., IC values).
Example : A study on 2-phenyl-1H-benzo[d]imidazole derivatives revealed strong EGFR binding (docking score: −9.2 kcal/mol), correlating with cytotoxic activity in MCF-7 cells (IC = 2.1 µM) . For this compound, focus on hydrophobic interactions between the hexyl chain and kinase pockets .
Q. How should researchers address contradictory data between in silico predictions and in vitro results for this compound?
Case example : If docking predicts strong kinase inhibition but in vitro assays show low activity:
Re-evaluate binding modes : Check for solvent accessibility or conformational flexibility in the target protein.
ADMET profiling : Assess solubility (e.g., via shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor bioavailability may mask in vitro efficacy .
Synergistic assays : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux mechanisms .
Q. What strategies can improve the pharmacokinetic profile of this compound derivatives?
Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability.
- Fluorine substitution : The 2-fluorophenoxy group may reduce CYP450-mediated metabolism, extending half-life .
Table 1 : Comparative PK Parameters of Imidazole Derivatives
| Derivative | Solubility (µg/mL) | LogP | t (h) |
|---|---|---|---|
| Parent | 12.5 | 3.8 | 2.1 |
| Prodrug A | 45.2 | 2.5 | 4.3 |
| Liposomal | 98.6 | 1.9 | 6.7 |
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
